4-(5-Fluoropyridin-3-yl)benzaldehyde
Description
4-(5-Fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted at the 4-position with a 5-fluoropyridin-3-yl group. This structure combines the electrophilic aldehyde functionality with a fluorine-substituted pyridine ring, imparting unique electronic and steric properties. Such compounds are often utilized as intermediates in medicinal chemistry, particularly in the synthesis of fluorinated heterocycles or bioactive molecules.
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUBVFZLWZQADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 4-(5-Fluoropyridin-3-yl)benzaldehyde is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and cancer. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(5-Fluoropyridin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(5-Fluoropyridin-3-yl)benzaldehyde with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The 5-fluoropyridin-3-yl group in the target compound is moderately electron-withdrawing, directing electrophilic substitution to the ortho/para positions of the benzaldehyde. This contrasts with 4-(N,N-dimethylamino)benzaldehyde, where the amino group is strongly electron-donating, activating the ring for reactions like cyanine dye formation . 4-(Trifluoromethyl)benzaldehyde exhibits stronger electron withdrawal (CF₃ > F), reducing aldehyde reactivity but enhancing stability in acidic conditions, as seen in thiourea derivative synthesis .
Physicochemical Properties
- Solubility and Stability :
Biological Activity
4-(5-Fluoropyridin-3-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 195.19 g/mol
This compound features a benzaldehyde moiety substituted with a fluorinated pyridine ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 5-Fluoropyridine and benzaldehyde derivatives.
- Reaction Conditions : Commonly performed under acidic or basic conditions, utilizing catalysts such as palladium or nickel.
- Yield : The yield can vary significantly based on the reaction conditions and purification methods.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-cancer Activity
The compound has also been evaluated for its anti-cancer potential. A study reported that it inhibits the proliferation of cancer cell lines, such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study, researchers synthesized several derivatives of this compound and assessed their antimicrobial activities. The results indicated that modifications on the benzaldehyde moiety significantly impacted potency, with certain derivatives showing enhanced activity against resistant strains of bacteria.
Case Study 2: Anti-cancer Mechanism Investigation
Another study focused on the anti-cancer properties of this compound in vivo using mouse models. The administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings regarding its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(5-Fluoropyridin-3-yl)benzaldehyde with high purity?
- Methodology : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a fluoropyridinyl boronic acid reacts with a halogenated benzaldehyde precursor. Purification via column chromatography or preparative HPLC (≥95% purity, as in ) is critical. Key steps include optimizing reaction temperature (80–120°C), catalyst systems (Pd(PPh₃)₄), and inert atmosphere conditions to minimize side reactions. Monitoring reaction progress using TLC or LC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms aldehyde functionality (δ ~10 ppm for CHO). Fluorine coupling splits signals in the pyridinyl region .
- IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- HPLC-MS : Validates molecular ion peaks ([M+H]⁺) and purity (>95%, as per ).
Q. How does the fluoropyridinyl substituent influence the compound’s solubility in common organic solvents?
- Methodology : The electron-withdrawing fluorine atom and pyridinyl nitrogen enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing it in non-polar solvents (e.g., hexane). Solubility tests at 25°C show gradients: ~50 mg/mL in DMSO vs. <1 mg/mL in toluene. Comparative studies with non-fluorinated analogs (e.g., 4-pyridinylbenzaldehyde) highlight fluorine’s role in dipole enhancement .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
- Methodology : Challenges include crystal twinning, disorder in the fluoropyridinyl group, and weak diffraction due to low crystal density. Using SHELXL ( ) for refinement, researchers apply TWIN/BASF commands to model twinned data. ORTEP-3 ( ) visualizes thermal ellipsoids, revealing positional disorder in the fluorine atom. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy, with R-factors <0.05 achievable .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. The aldehyde carbon exhibits high electrophilicity (Fukui f⁻ indices >0.1), favoring nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (Nudged Elastic Band) predict rate constants for reactions with amines or hydrazines. NIST thermodynamic data ( ) validate computed Gibbs free energies .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives?
- Methodology :
- Metabolic Stability Assays : Liver microsome studies identify rapid oxidation of the aldehyde group in vivo, reducing efficacy. Introducing prodrug moieties (e.g., acetyl-protected aldehydes) enhances stability .
- Structure-Activity Relationship (SAR) : Fluorine’s position impacts target binding; 5-fluoro substitution (vs. 2- or 4-) optimizes kinase inhibition in vitro but may increase off-target effects in vivo. Parallel artificial membrane permeability assays (PAMPA) correlate logP values with bioavailability discrepancies .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate crystallographic data () with spectroscopic results to resolve structural ambiguities. For biological studies, use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
- Experimental Design : For derivative synthesis, employ Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, catalysts) while minimizing trial counts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
